3-Ethylpentanal

CAS No.: 39992-52-4

Cat. No.: VC7740624

Molecular Formula: C7H14O

Molecular Weight: 114.188

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39992-52-4 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.188 |

| IUPAC Name | 3-ethylpentanal |

| Standard InChI | InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | HIJLVHXVBWTMEV-UHFFFAOYSA-N |

| SMILES | CCC(CC)CC=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

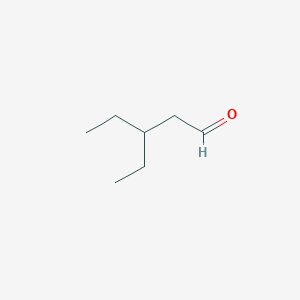

3-Ethylpentanal is structurally defined as pentanal with an ethyl () substituent at the third carbon (Figure 1). The IUPAC name derives from the five-carbon aldehyde chain () and the ethyl branch position. Key features include:

-

Molecular formula:

-

Functional groups: Terminal aldehyde () and tertiary carbon center due to ethyl branching .

The compound’s three-dimensional conformation adopts a staggered geometry around the ethyl-substituted carbon, minimizing steric hindrance. Hybridization at the aldehyde carbon () and adjacent carbons () influences its electronic and steric properties3.

Synthesis and Industrial Production

Catalytic Hydrogenation

3-Ethylpentanal is synthesized via hydrogenation of 3-ethyl-1-pentenal using palladium on carbon () under pressure (1–3 atm) at 50–80°C. This method achieves yields >75% with minimal side products.

Oxidation of 3-Ethylpentanol

Controlled oxidation of 3-ethylpentanol () with pyridinium chlorochromate () in dichloromethane selectively produces the aldehyde without over-oxidation to carboxylic acids .

Industrial Manufacturing

In petrochemical refineries, 3-ethylpentanal is isolated via fractional distillation of hydrocarbon streams, followed by oxidative cleavage of alkenes using ozone or potassium permanganate .

Physicochemical Properties

Thermodynamic Data

| Property | Value | Method/Source |

|---|---|---|

| Boiling point | 141.2°C at 760 mmHg | Experimental |

| Density () | 0.805 g/cm³ | ASTM D4052 |

| Vapor pressure () | 5.92 mmHg | Antoine equation |

| Refractive index () | 1.403 | Abbe refractometer |

Spectroscopic Profiles

Reactivity and Functionalization

Oxidation Reactions

3-Ethylpentanal undergoes oxidation to 3-ethylpentanoic acid () using in acidic media . This reaction is pivotal in synthesizing esters for plasticizers and lubricants .

Reduction Pathways

Catalytic hydrogenation (e.g., , ) reduces the aldehyde to 3-ethylpentanol (), a precursor for fragrances and solvents .

Condensation Chemistry

The aldehyde group participates in aldol condensation with ketones or amines, forming α,β-unsaturated carbonyl compounds or imines . For example, reaction with ammonia yields Schiff bases, intermediates in heterocycle synthesis .

Industrial and Research Applications

Pharmaceutical Intermediates

3-Ethylpentanal is a building block for antihistamines and nonsteroidal anti-inflammatory drugs (NSAIDs). Its derivative, 3-ethylpentanoic acid, is used in prodrug formulations .

Flavor and Fragrance Industry

The compound’s reduction product, 3-ethylpentanol, imparts fruity notes in perfumes and food additives .

Catalysis and Material Science

Recent studies highlight its role in iridium-catalyzed photoredox reactions to synthesize α-alkylated aldehydes, enhancing access to bioactive molecules .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Palladium-catalyzed δ-C–H arylation of 3-ethylpentanal derivatives enables stereoselective construction of chiral aldehydes, broadening applications in enantioselective drug synthesis .

Green Chemistry Initiatives

Solvent-free aldol condensations using mesoporous silica catalysts () improve sustainability by reducing waste and energy consumption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume